molecular formula C11H19NO2 B13327062 Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate

Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate

Cat. No.: B13327062
M. Wt: 197.27 g/mol
InChI Key: YFAKCOLGXZFMOK-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . This compound is characterized by its spirocyclic structure, which consists of a spiro[3.4]octane ring system with an aminomethyl group and a carboxylate ester group attached to it. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate typically involves the reaction of a spirocyclic ketone with an aminomethylating agent followed by esterification. One common method involves the use of formaldehyde and an amine in the presence of a catalyst to introduce the aminomethyl group. The resulting intermediate is then esterified using methanol and an acid catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The spirocyclic structure may also contribute to the compound’s ability to interact with three-dimensional protein structures, enhancing its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5,8-dioxa-spiro[3.4]octane-2-carboxylate
  • Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate
  • Methyl 1,6-dimethyl-7-azabicyclo[4.2.0]octane-7-carboxylate

Uniqueness

Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both an aminomethyl group and a carboxylate ester group. This combination of functional groups and structural features makes it a versatile compound for various chemical reactions and applications .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C11H19NO2/c1-14-9(13)11(8-12)6-10(7-11)4-2-3-5-10/h2-8,12H2,1H3

InChI Key

YFAKCOLGXZFMOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC2(C1)CCCC2)CN

Origin of Product

United States

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